1-Bromo-3-nitronaphthalene
Overview
Description
1-Bromo-3-nitronaphthalene is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Battery Depolarizer in Magnesium Reserve Batteries
1-Nitronaphthalene, closely related to 1-Bromo-3-nitronaphthalene, has been explored for use as a battery depolarizer in magnesium reserve batteries. It is combined with acetylene black to enhance conductivity. Its effectiveness as a cathode active material is assessed through magnesium/1-nitronaphthalene cells, discharged in various electrolytes and at different current densities. This application highlights its potential in energy storage technologies (Thirunakaran et al., 1996).
2. Photochemistry in Atmospheric Waters
1-Nitronaphthalene serves as a model for studying photosensitized reactions in atmospheric waters. Its interactions with oxygen and halides under various conditions, including laser flash photolysis, have been studied. This research is crucial for understanding the formation of radical species and singlet oxygen in the environment, which are significant in atmospheric chemistry (Brigante et al., 2010).
3. Synthesis of Medicines and Dyes
1-Nitronaphthalene is a key intermediate in the synthesis of various chemicals, including medicines, dyes, and agricultural chemicals. A simple and effective method for synthesizing 1-nitronaphthalene has been reported, highlighting its significance in the chemical industry (Gong-an et al., 2009).
4. Atmospheric Modeling and Environmental Impact
Studies on the formation, decay, and partitioning of semivolatile nitro-polycyclic aromatic hydrocarbons like nitronaphthalenes in the atmosphere have been conducted. These studies are crucial for modeling atmospheric conditions and understanding the environmental impact of such compounds (Feilberg et al., 1999).
5. Glutathione Conjugation in Toxicology Studies
1-Nitronaphthalene's metabolism to electrophilic metabolites, which are then trapped as glutathione conjugates in lung and liver tissues, has been studied. This research is important for understanding the bioactivation and toxicity of nitroaromatic compounds in biological systems (Watt et al., 1999).
6. Hydrogen Sulphide Utilization
The selective reduction of 1-nitronaphthalene by hydrogen sulphide in aqueous solutions has been demonstrated. This process is significant in the petroleum industry and offers an alternative to the Claus process, potentially reducing energy expenditure (Mondal et al., 2015).
7. Electronic Spectra and Energy Transfer Studies
Research on the electronic spectra and intramolecular energy transfer in 1-nitronaphthalene has provided insights into its electronic states and luminescence behavior. This is essential for understanding the photophysical properties of nitroaromatic compounds (Mikula et al., 1972).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCNOTIUELQJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324773 | |
Record name | 1-bromo-3-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-65-2 | |
Record name | NSC407684 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-3-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.